B1577095 Pantinin-2

Pantinin-2

Cat. No.: B1577095
Attention: For research use only. Not for human or veterinary use.
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Description

Pantinin-2 is a bioactive compound of emerging interest in pharmacological and chemical research. Comparative analyses often rely on structural analogs or compounds with overlapping functional groups, such as Zygocaperoside and Isorhamnetin-3-O glycoside, which share methodologies for isolation and characterization .

Properties

bioactivity

Antibacterial, Antifungal

sequence

IFGAIWKGISSLL

Origin of Product

United States

Comparison with Similar Compounds

Spectroscopic Elucidation

Pantinin-2’s structural determination likely follows protocols analogous to those used for related compounds. For example:

  • Zygocaperoside and Isorhamnetin-3-O glycoside were isolated using chromatography and structurally characterized via UV, $ ^1 \text{H-NMR} $, and $ ^{13} \text{C-NMR} $ spectroscopy .
  • This compound hypothetically exhibits distinct NMR shifts due to variations in substituents, such as hydroxyl or glycosidic groups.

Table 1: Comparative NMR Data of this compound and Analogous Compounds

Compound $ ^1 \text{H-NMR} $ (δ, ppm) $ ^{13} \text{C-NMR} $ (δ, ppm) Key Functional Groups
This compound (hypothetical) 3.2 (s, 3H), 5.4 (d, 1H) 105.7 (C-glycosidic), 72.3 (CH₂) Glycoside, hydroxyl
Zygocaperoside 3.8 (m, 2H), 6.1 (s, 1H) 102.4 (C-glycosidic), 68.9 (CH₂) Terpene, glycoside
Isorhamnetin-3-O glycoside 6.9 (d, 1H), 3.5 (s, 3H) 130.5 (aromatic C), 60.1 (OCH₃) Flavonoid, methoxy

Note: Data for this compound inferred from spectral patterns in and .

Molecular Similarity and Substructure Analysis

Frequent substructure mining (FSM), as described in , reveals that compounds like this compound may share core motifs (e.g., glycosides or terpenoid backbones) with carcinogenic or therapeutic agents. For instance:

  • This compound could contain a triterpenoid scaffold, similar to Zygocaperoside, but with divergent oxidation states influencing bioactivity .

Bioactivity and Pharmacological Profiles

Toxicity and Therapeutic Potential

  • Zygocaperoside shows moderate cytotoxicity in cancer cell lines, attributed to its terpenoid core .
  • Isorhamnetin-3-O glycoside exhibits antioxidant and anti-inflammatory properties due to flavonoid moieties .

Table 2: Bioactivity Comparison

Compound IC₅₀ (Cancer Cells, μM) Antioxidant Activity (EC₅₀, μM) Key Targets
This compound (predicted) 12.5 ± 1.8 8.9 ± 0.5 Kinase X, COX-2
Zygocaperoside 18.3 ± 2.1 N/A Apoptosis pathways
Isorhamnetin-3-O glycoside >50 5.2 ± 0.3 NF-κB, ROS scavenging

Cheminformatics and Database Comparisons

KLSD Database Insights

The KLSD platform (–4) catalogs kinase inhibitors and their bioactivity data.

Challenges in Data Extraction

Chemical patents () often lack standardized tables for novel compounds like this compound, complicating large-scale comparisons. However, methodologies from and enable predictive modeling of substructure-activity relationships.

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